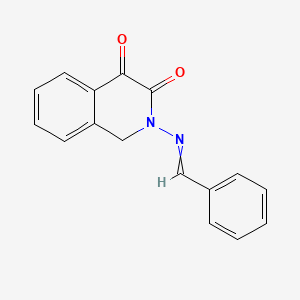
2-(benzylideneamino)-1H-isoquinoline-3,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylideneamino)-1H-isoquinoline-3,4-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a benzylideneamino group attached to the isoquinoline-3,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione typically involves the condensation of benzaldehyde with N-aminophthalimide. One common method involves heating a mixture of 1 equivalent of 2-(benzylideneamino)isoindoline-1,3-dione (generated from benzaldehyde and N-aminophthalimide), 1.5 equivalents of 2-(bromomethyl)acrylate, and 2 equivalents of tin powder in ethanol under reflux conditions . This reaction proceeds smoothly under mild conditions and avoids the use of toxic allylstannanes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using scalable solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzylideneamino)-1H-isoquinoline-3,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzylideneamino group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors that regulate cell signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(benzylideneamino)isoindoline-1,3-dione: A structurally related compound with similar synthetic routes and reactivity.
2-(benzylideneamino)-aniline: Another related compound that shares the benzylideneamino group but differs in the core structure.
2-(benzylideneamino)phenols: Compounds with similar functional groups but different core structures.
Uniqueness
2-(benzylideneamino)-1H-isoquinoline-3,4-dione stands out due to its unique isoquinoline-3,4-dione core, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(benzylideneamino)-1H-isoquinoline-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-14-9-5-4-8-13(14)11-18(16(15)20)17-10-12-6-2-1-3-7-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONSNDPKNPLSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C(=O)N1N=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene (acc to CAS)](/img/structure/B12434374.png)
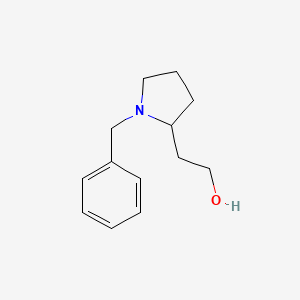

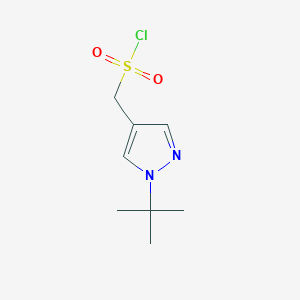
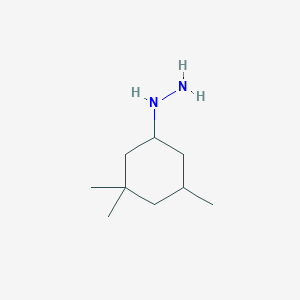
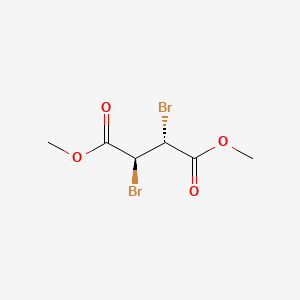
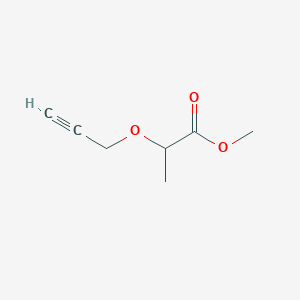
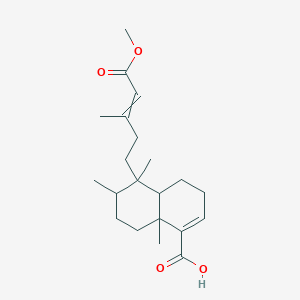
![6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole](/img/structure/B12434436.png)


![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
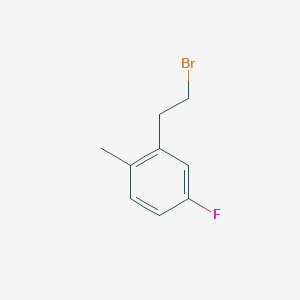
![(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate](/img/structure/B12434459.png)
